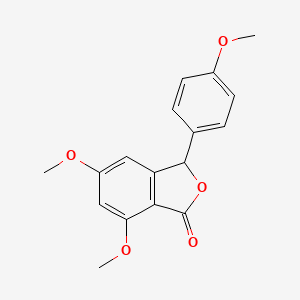
Tauro-beta-muricholic Acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tauro-β-muricholic acid (TβMCA) is a competitive and reversible antagonist of the farnesoid X receptor (FXR; IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid β-muricholic acid. TβMCA accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor. TβMCA is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes.
Tauro-β-muricholic acid (TβMCA) is a potent competitive and reversible antagonist of the farnesoid X receptor (FXR) (IC50 = 40 µM) that binds bile acids. TβMCA accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor. TβMCA is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes.
Mechanism of Action
- Tauro-beta-muricholic Acid (TβMCA) primarily interacts with two key targets:
- Bile Acid Receptor (FXR) : TβMCA acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor involved in regulating bile acid homeostasis, lipid metabolism, and glucose control .
Target of Action
Biochemical Analysis
Biochemical Properties
Tauro-beta-muricholic Acid (sodium salt) plays a significant role in biochemical reactions. It interacts with the farnesoid X receptor (FXR), a nuclear receptor that regulates the synthesis and transport of bile acids . By acting as a competitive and reversible antagonist of FXR, Tauro-beta-muricholic Acid (sodium salt) can influence the levels of bile acids in the body .
Cellular Effects
Tauro-beta-muricholic Acid (sodium salt) has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the FXR, which plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tauro-beta-muricholic Acid (sodium salt) involves its interaction with the FXR. As a competitive and reversible antagonist, it binds to the FXR, preventing the receptor from carrying out its normal function of regulating bile acid synthesis . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tauro-beta-muricholic Acid (sodium salt) can change over time. It has been observed to accumulate in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor . This suggests that the compound’s stability and degradation may be influenced by the presence of certain gut microbiota .
Dosage Effects in Animal Models
The effects of Tauro-beta-muricholic Acid (sodium salt) can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that the compound accumulates in germ-free mice under normal conditions .
Metabolic Pathways
Tauro-beta-muricholic Acid (sodium salt) is involved in the metabolic pathway of bile acid synthesis. It interacts with the FXR, a key regulator of this pathway . The compound’s antagonistic action on the FXR can influence the levels of bile acids in the body .
Transport and Distribution
The transport and distribution of Tauro-beta-muricholic Acid (sodium salt) within cells and tissues are likely influenced by its interaction with the FXR . Specific details about its transporters or binding proteins were not found in the search results.
Subcellular Localization
Given its role as an antagonist of the FXR, it is likely to be found in locations where this receptor is present, such as the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-beta-muricholic Acid (sodium salt) involves the conjugation of beta-muricholic acid with taurine. The reaction typically requires the activation of the carboxyl group of beta-muricholic acid, followed by its reaction with taurine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of Tauro-beta-muricholic Acid (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and crystallized to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tauro-beta-muricholic Acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Tauro-beta-muricholic Acid (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in metabolic diseases such as obesity, diabetes, and fatty liver disease.
Industry: Used in the development of pharmaceuticals and as a biochemical reagent
Comparison with Similar Compounds
Similar Compounds
- Tauro-alpha-muricholic Acid (sodium salt)
- Tauro-omega-muricholic Acid (sodium salt)
- Beta-muricholic Acid
Comparison
Tauro-beta-muricholic Acid (sodium salt) is unique in its specific antagonistic action on FXR, which distinguishes it from other similar compounds. While Tauro-alpha-muricholic Acid and Tauro-omega-muricholic Acid also interact with bile acid receptors, their effects and potency differ. Beta-muricholic Acid, being the unconjugated form, has different solubility and bioavailability properties .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXROOLWUZIWRB-GPHZYVDLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
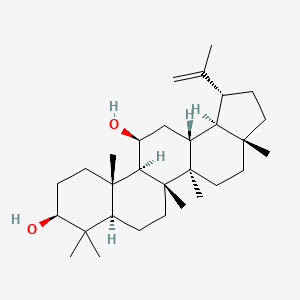
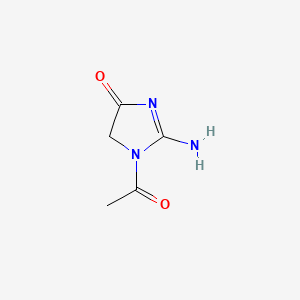
![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)
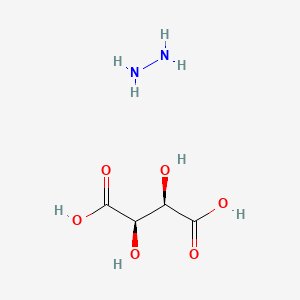

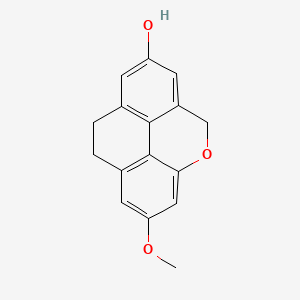
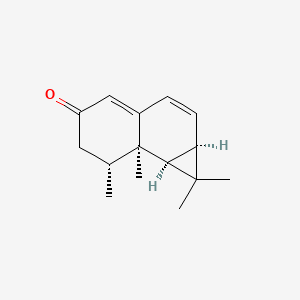
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)
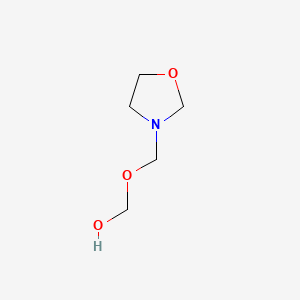

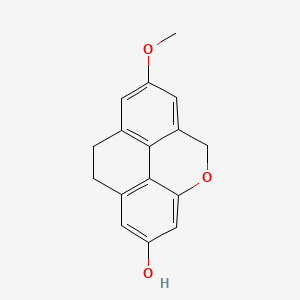
![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)
